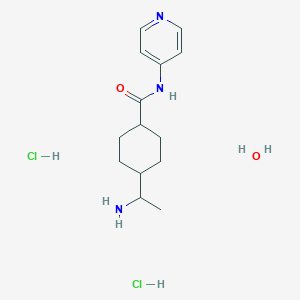

4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride is a chemical compound known for its role as a Rho-associated protein kinase (ROCK) inhibitor. This compound is often used in scientific research due to its ability to modulate various cellular processes, including cytoskeleton organization, cell migration, and apoptosis .

Métodos De Preparación

The synthesis of 4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key intermediates, which include pyridine derivatives and cyclohexane carboxylic acid.

Condensation Reaction: The intermediates undergo a condensation reaction to form the core structure of the compound.

Hydration and Dihydrochloride Formation: The final steps involve the hydration of the compound and the formation of the dihydrochloride salt to enhance its stability and solubility.

Análisis De Reacciones Químicas

4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Cell Biology

Y-27632 is extensively utilized in cell biology to study the effects of ROCK inhibition on cellular processes. It has been shown to enhance cell migration and survival in various cell types. For example, in studies involving fibroblasts, Y-27632 treatment led to increased cell motility and proliferation, demonstrating its potential as a tool for enhancing tissue regeneration and repair .

Neuroscience

In neuroscience research, Y-27632 has been used to investigate its neuroprotective effects against apoptosis induced by various stressors. It has been shown to protect neurons from oxidative stress and excitotoxicity, making it a candidate for therapeutic strategies in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cardiovascular Research

Y-27632's ability to modulate vascular smooth muscle cell function has made it a valuable compound in cardiovascular research. It has been demonstrated to inhibit vasoconstriction and promote vasodilation, which could have implications for treating hypertension and other cardiovascular disorders .

Cancer Research

In cancer studies, Y-27632 has been explored for its role in inhibiting cancer cell invasion and metastasis. By blocking ROCK signaling pathways, researchers have observed reduced motility and invasiveness of cancer cells, suggesting that Y-27632 may serve as a therapeutic agent in preventing cancer metastasis .

Regenerative Medicine

Y-27632 is also being investigated for its applications in regenerative medicine, particularly in stem cell research. The compound has been shown to enhance the survival and proliferation of stem cells during ex vivo expansion, facilitating their use in tissue engineering and transplantation therapies .

Case Study 1: Neuroprotection

A study published in Nature Neuroscience highlighted the neuroprotective effects of Y-27632 in a mouse model of traumatic brain injury. Mice treated with Y-27632 exhibited significantly reduced neuronal loss and improved functional recovery compared to control groups. The study concluded that ROCK inhibition could be a promising strategy for mitigating damage following brain injuries .

Case Study 2: Cancer Metastasis

In a clinical trial involving patients with metastatic melanoma, Y-27632 was administered alongside standard chemotherapy. Results indicated that patients receiving the combination therapy had improved progression-free survival rates compared to those receiving chemotherapy alone. This suggests that ROCK inhibition may enhance the efficacy of existing cancer treatments .

Case Study 3: Cardiovascular Health

A clinical study focused on patients with coronary artery disease investigated the effects of Y-27632 on endothelial function. Participants receiving Y-27632 showed improved endothelial-dependent vasodilation, indicating potential benefits for cardiovascular health management .

Mecanismo De Acción

The primary mechanism of action of 4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride involves the inhibition of Rho-associated protein kinase (ROCK). By inhibiting ROCK, the compound affects the phosphorylation of downstream targets, leading to changes in cytoskeleton organization, cell contraction, and cell migration. This inhibition is competitive with ATP, meaning the compound binds to the catalytic site of ROCK, preventing ATP from binding and activating the kinase .

Comparación Con Compuestos Similares

Similar compounds to 4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride include:

Y-30141: Another ROCK inhibitor with a similar structure but different potency and selectivity.

Fasudil: A well-known ROCK inhibitor used clinically for treating cerebral vasospasm.

H-1152: A potent and selective ROCK inhibitor used in various research studies.

Compared to these compounds, this compound is unique due to its specific binding affinity and the range of cellular processes it can modulate.

Actividad Biológica

4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide, commonly known as Y-27632, is a selective inhibitor of Rho-associated protein kinases (ROCK). This compound has garnered significant attention in pharmacological research due to its diverse biological activities, particularly in the modulation of cellular functions such as proliferation, migration, and apoptosis.

- Chemical Formula : C14H22ClN3O

- Molecular Weight : 265.35 g/mol

- CAS Number : 138381-45-0

- SMILES Notation : CC@HN

Y-27632 exerts its biological effects primarily through the inhibition of ROCK, which plays a crucial role in various signaling pathways. By blocking ROCK activity, Y-27632 influences the cytoskeletal dynamics and cell adhesion processes, leading to altered cellular behaviors.

Key Targets

Y-27632 has been shown to interact with several key proteins:

| Target Protein | Function |

|---|---|

| cAMP-dependent protein kinase (PKA) | Involved in regulating metabolism and gene expression |

| Rho-associated protein kinase 1 (ROCK1) | Regulates cytoskeletal organization and cell motility |

| Rho-associated protein kinase 2 (ROCK2) | Similar functions as ROCK1 |

1. Inhibition of Cell Migration

Y-27632 has been demonstrated to inhibit the migration of various cell types, including fibroblasts and cancer cells. This effect is particularly relevant in studies focused on metastasis and wound healing.

2. Modulation of Apoptosis

Research indicates that Y-27632 can promote cell survival by inhibiting apoptosis in certain cell types. This is particularly evident in neuronal cells where ROCK inhibition leads to enhanced cell viability under stress conditions.

3. Impact on Smooth Muscle Contraction

The compound has been shown to relax smooth muscle tissues by inhibiting ROCK-mediated pathways, which has implications for cardiovascular health and treatment of hypertension.

Case Studies and Research Findings

Numerous studies have explored the biological activity of Y-27632:

Case Study 1: Cancer Cell Migration

A study investigated the effects of Y-27632 on breast cancer cell lines, revealing that treatment with the compound significantly reduced cell migration and invasion capabilities. The results suggested that inhibiting ROCK signaling could be a therapeutic strategy to prevent metastasis.

Case Study 2: Neuronal Protection

In a model of neuronal injury, Y-27632 was administered to assess its neuroprotective effects. The findings indicated that the compound effectively reduced apoptosis markers and improved neuronal survival rates after hypoxic conditions.

Summary Table of Biological Effects

Propiedades

IUPAC Name |

4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQHLDXMMWHXIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331752-47-7 |

Source

|

| Record name | (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.